11-Ferrocenyl-1-undecanethiol

概要

説明

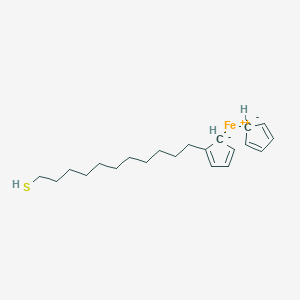

11-Ferrocenyl-1-undecanethiol: is an organometallic compound that features a ferrocene moiety attached to an undecanethiol chain. The ferrocene unit consists of two cyclopentadienyl rings bound to a central iron atom, while the undecanethiol chain is a long alkyl chain terminated with a thiol group. This compound is known for its interesting electrochemical properties and its ability to form self-assembled monolayers on various surfaces .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 11-Ferrocenyl-1-undecanethiol typically involves the reaction of 11-bromo-1-undecane with sodium thiolate of ferrocene. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or dimethylformamide. The reaction mixture is usually heated to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions as those used in laboratory settings. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .

化学反応の分析

Types of Reactions: 11-Ferrocenyl-1-undecanethiol undergoes various types of chemical reactions, including:

Oxidation: The ferrocene moiety can be oxidized to ferrocenium, often using oxidizing agents like ferric chloride or ceric ammonium nitrate.

Reduction: The ferrocenium ion can be reduced back to ferrocene using reducing agents such as sodium borohydride.

Substitution: The thiol group can participate in substitution reactions, forming disulfides or reacting with alkyl halides to form thioethers.

Common Reagents and Conditions:

Oxidation: Ferric chloride, ceric ammonium nitrate.

Reduction: Sodium borohydride.

Substitution: Alkyl halides, disulfide-forming agents.

Major Products:

Oxidation: Ferrocenium derivatives.

Reduction: Ferrocene.

Substitution: Thioethers, disulfides.

科学的研究の応用

Electrochemical Applications

Electrochemical Sensors and Biosensors:

FcC11SH is widely utilized in the development of electrochemical sensors and biosensors. Its ability to form self-assembled monolayers (SAMs) on gold electrodes enhances the sensitivity and selectivity of electrochemical detection methods. For instance, studies have demonstrated that SAMs of FcC11SH can facilitate the detection of glucose through the immobilization of glucose oxidase on a ZnO nanowire array modified with FcC11SH. This setup showed excellent electrocatalytic activity for glucose detection, making it suitable for clinical and environmental applications .

Redox Behavior Studies:

The redox properties of FcC11SH have been extensively studied using cyclic voltammetry (CV) and spectroelectrochemical techniques. Research indicates that the electrochemical behavior of FcC11SH is influenced by various anions present in the electrolyte solution. For example, a study highlighted how different anions affected the redox behavior and structural integrity of FcC11SH monolayers on gold electrodes, providing insights into ion-pairing dynamics and interfacial energetics .

| Parameter | Observation |

|---|---|

| Anion Type | Impact on redox behavior |

| Electrolyte | NaTFSI vs. NaPF6 effects |

| Technique | CV, FT-IRRAS |

Molecular Electronics

Molecular Diodes:

FcC11SH has been employed in the fabrication of molecular diodes, where its unique electronic properties are leveraged to create rectifying junctions. A model study demonstrated that the position of the ferrocenyl moiety within alkanethiol chains significantly influences charge transport characteristics across molecular junctions. This understanding can lead to advancements in molecular-scale electronic devices .

Self-Assembled Monolayers (SAMs):

The formation of SAMs using FcC11SH on conductive substrates allows for fine-tuning of electronic properties at the nanoscale. These SAMs can be engineered to enhance charge transport efficiency, making them ideal for applications in organic electronics and sensors .

Nanotechnology

Nanostructured Materials:

FcC11SH has been utilized in synthesizing nanostructured materials, such as ZnO nanowires functionalized with ferrocenyl alkanethiols. This combination has shown promise in enhancing the performance of nanodevices due to improved electrocatalytic properties. The integration of FcC11SH into nanostructures allows for better control over surface properties and reactivity .

Surface Modification:

The ability to modify surfaces with SAMs of FcC11SH enables researchers to tailor physicochemical properties for specific applications, such as improving adhesion or altering wettability. These modifications are crucial for developing advanced materials with desired functionalities .

Case Study 1: Glucose Sensing

A study conducted on a biosensor platform utilizing FcC11SH demonstrated its effectiveness in glucose detection through an electrochemical approach. The sensor exhibited high sensitivity and selectivity, with a linear response range suitable for practical applications in clinical diagnostics.

Case Study 2: Molecular Diodes

Research on molecular diodes based on FcC11SH revealed that varying the length of alkanethiol chains influenced rectification ratios significantly. This finding is pivotal for designing efficient molecular electronic components.

作用機序

The mechanism of action of 11-Ferrocenyl-1-undecanethiol primarily involves its ability to form self-assembled monolayers on various surfaces. The thiol group binds strongly to metal surfaces, such as gold, forming a stable monolayer. The ferrocene moiety exhibits redox activity, allowing for electron transfer processes that are crucial in electrochemical applications. The molecular targets and pathways involved include the interaction of the thiol group with metal surfaces and the redox behavior of the ferrocene unit .

類似化合物との比較

11-Bromo-1-undecanethiol: Similar in structure but with a bromine atom instead of the ferrocene moiety.

11-Amino-1-undecanethiol hydrochloride: Contains an amino group instead of the ferrocene moiety.

11-Mercapto-1-undecanol: Features a hydroxyl group instead of the ferrocene moiety.

Uniqueness: 11-Ferrocenyl-1-undecanethiol is unique due to the presence of the ferrocene moiety, which imparts distinctive electrochemical properties and redox behavior. This makes it particularly valuable in applications requiring stable and conductive monolayers, such as in biosensors and molecular electronics .

特性

IUPAC Name |

cyclopenta-1,3-diene;11-cyclopenta-1,4-dien-1-ylundecane-1-thiol;iron(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27S.C5H5.Fe/c17-15-11-7-5-3-1-2-4-6-8-12-16-13-9-10-14-16;1-2-4-5-3-1;/h9-10,13-14,17H,1-8,11-12,15H2;1-5H;/q2*-1;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOWKXHCMQEEQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC(=C1)CCCCCCCCCCCS.[Fe+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32FeS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746461 | |

| Record name | Iron(2+) cyclopenta-2,4-dien-1-ide 1-(11-sulfanylundecyl)cyclopenta-2,4-dien-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127087-36-9 | |

| Record name | Iron(2+) cyclopenta-2,4-dien-1-ide 1-(11-sulfanylundecyl)cyclopenta-2,4-dien-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。